

Depulfavirine: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Depulfavirine	
Cat. No.:	B1684576	Get Quote

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Introduction

Depulfavirine, also known as VM-1500A, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It is the active metabolite of the prodrug Elsulfavirine. As an NNRTI, **Depulfavirine** exhibits a mechanism of action that involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Depulfavirine**, along with a generalized experimental framework for its synthesis and biological evaluation.

Chemical Structure and Properties

Depulfavirine is a complex synthetic molecule with the systematic IUPAC name 2-[4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]-N-(2-chloro-4-sulfamoylphenyl)acetamide. Its chemical structure is characterized by a central acetamide linker connecting a substituted phenyl ring with a sulfamoylphenyl moiety.

Table 1: Chemical and Physical Properties of **Depulfavirine**



Property	Value	Source
IUPAC Name	2-[4-Bromo-3-(3-chloro-5- cyanophenoxy)-2- fluorophenyl]-N-(2-chloro-4- sulfamoylphenyl)acetamide	Internal
Synonyms	VM-1500A, RO4970335	
Molecular Formula	C21H13BrCl2FN3O4S	DrugBank Online
Molecular Weight	573.22 g/mol	DrugBank Online
SMILES	Nc1cc(Cl)c(NC(=O)Cc2cc(Br)c (Oc3cc(Cl)cc(C#N)c3)c(F)c2)c c1S(=O)(=O)N	Internal
Melting Point	Data not available	
Boiling Point	Data not available	-
Water Solubility	Data not available	-
LogP (Predicted)	Data not available	-
рКа	Data not available	

Note: Experimentally determined quantitative data for melting point, boiling point, water solubility, LogP, and pKa for **Depulfavirine** are not readily available in the public domain. The provided information is based on available chemical database entries.

Mechanism of Action

Depulfavirine functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å away from the enzyme's active site.

The binding of **Depulfavirine** to this allosteric site induces a conformational change in the reverse transcriptase enzyme. This structural alteration distorts the active site, thereby



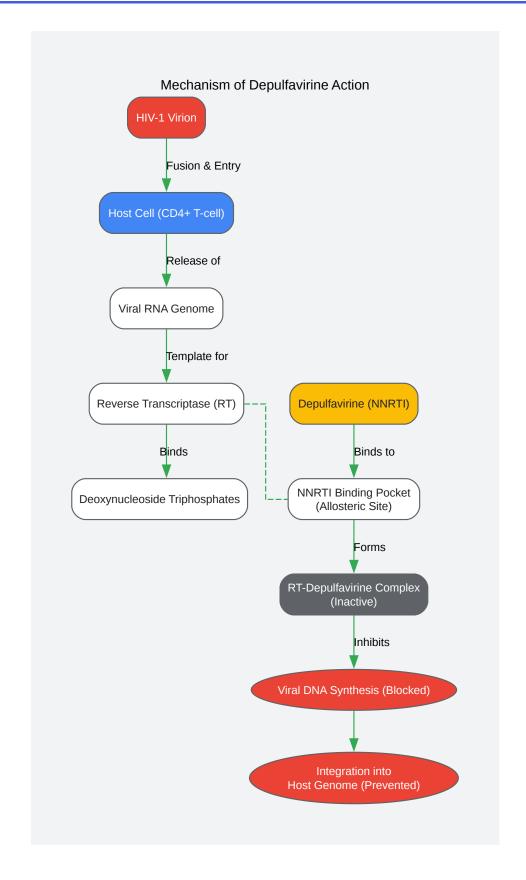
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inhibiting the polymerase activity of the enzyme and preventing the conversion of the viral RNA genome into double-stranded DNA. This process is crucial for the subsequent integration of the viral genetic material into the host cell's genome and the propagation of the infection.

Below is a diagram illustrating the generalized signaling pathway of NNRTI-mediated inhibition of HIV-1 reverse transcription.





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Caption: Generalized pathway of HIV-1 RT inhibition by **Depulfavirine**.



Experimental Protocols

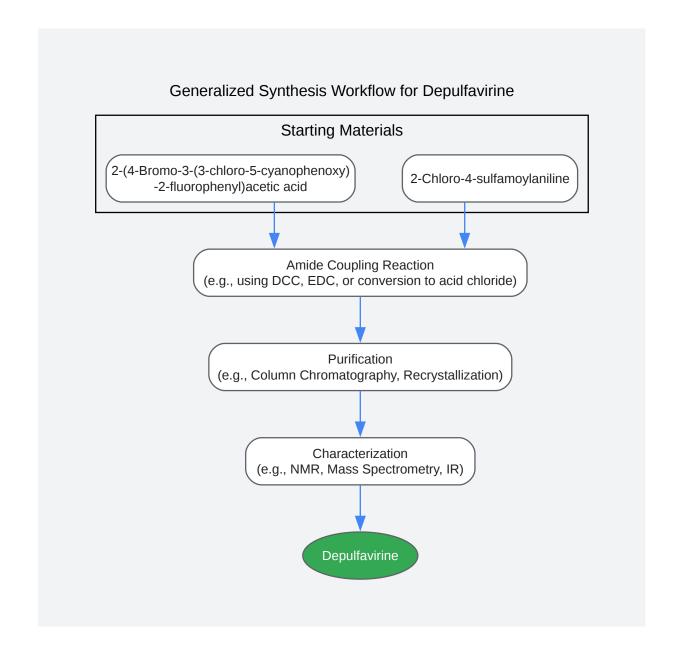
Detailed, publicly available experimental protocols for the specific synthesis and biological evaluation of **Depulfavirine** are limited. However, based on general principles of organic synthesis and antiviral testing for related compounds, the following sections outline plausible methodologies.

Synthesis of Depulfavirine (Generalized)

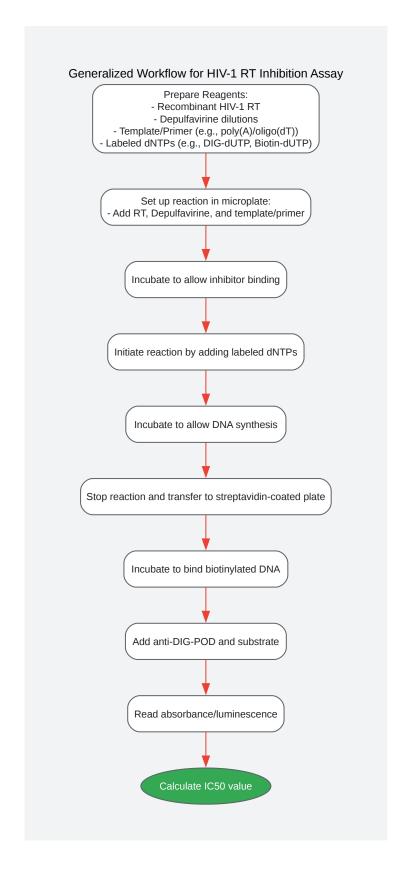
The synthesis of **Depulfavirine** would likely involve a multi-step process culminating in the formation of the central acetamide bond. A plausible, though not definitively published, retrosynthetic analysis suggests the key step would be the coupling of a substituted phenylacetic acid derivative with a substituted aniline.

Experimental Workflow for Synthesis









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